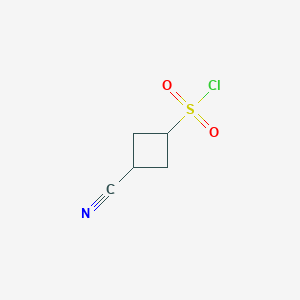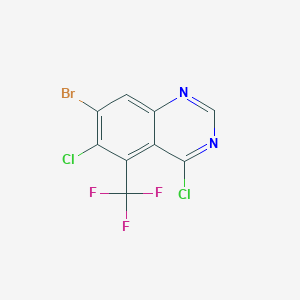
7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H2BrCl2F3N2. It belongs to the quinazoline family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a quinazoline core, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine and chlorine atoms into the quinazoline ring.
Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The presence of halogen and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
7-Bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline can be compared with other similar compounds, such as:
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of quinazoline.
4,6-Dichloro-2-(trifluoromethyl)quinoline: Lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H2BrCl2F3N2 |
|---|---|
Molecular Weight |
345.93 g/mol |
IUPAC Name |
7-bromo-4,6-dichloro-5-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2BrCl2F3N2/c10-3-1-4-5(8(12)17-2-16-4)6(7(3)11)9(13,14)15/h1-2H |
InChI Key |
VCHLYVPVIJXBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Cl)C(F)(F)F)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


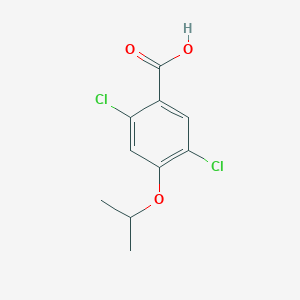
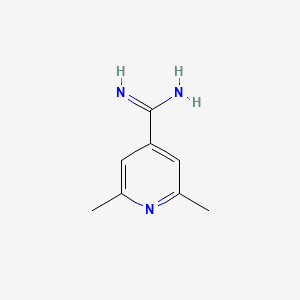
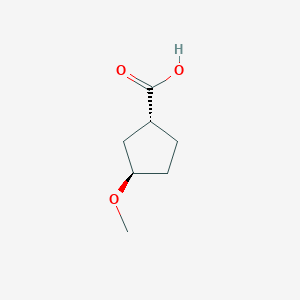
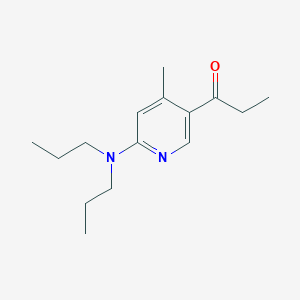
![4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13006260.png)
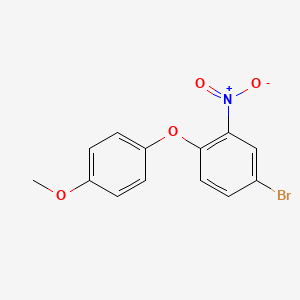
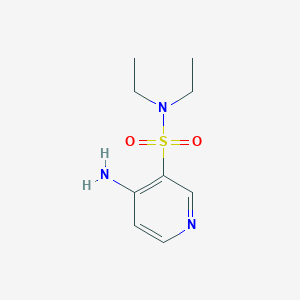
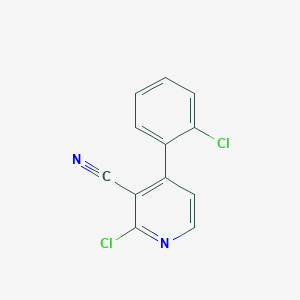
![Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006283.png)
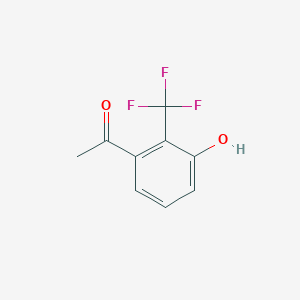
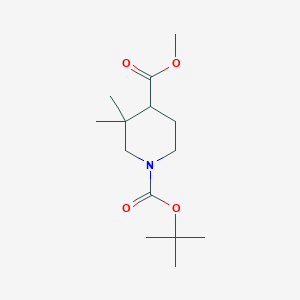
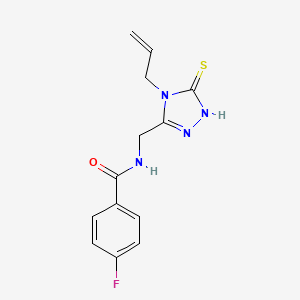
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
